Palladium(2+) neodecanoate

Description

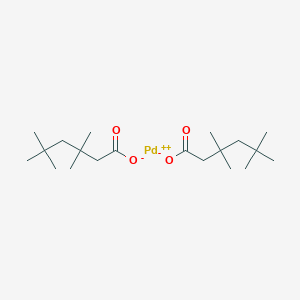

Palladium(2+) neodecanoate (CAS 68228-02-4, EINECS 269-397-8) is a coordination compound with the molecular formula C₂₀H₃₈O₄Pd and a molecular weight of 448.93 g/mol . Structurally, it consists of a palladium ion (Pd²⁺) coordinated with two neodecanoate ligands (branched C₁₀ carboxylates). This compound is typically utilized in specialized industrial applications, such as catalysis (e.g., cross-coupling reactions, hydrogenation) and advanced material synthesis (e.g., conductive inks or coatings in electronics) . Its stability and solubility in organic solvents make it suitable for homogeneous catalytic systems.

Properties

CAS No. |

68228-02-4 |

|---|---|

Molecular Formula |

C20H38O4Pd |

Molecular Weight |

448.9 g/mol |

IUPAC Name |

palladium(2+);3,3,5,5-tetramethylhexanoate |

InChI |

InChI=1S/2C10H20O2.Pd/c2*1-9(2,3)7-10(4,5)6-8(11)12;/h2*6-7H2,1-5H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

APGNMHZUERWZME-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Pd+2] |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Pd+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Cobalt Neodecanoate

- CAS : 10139-54-5, 90342-30-6, 135374-79-7

- Formula : C₂₀H₃₈CoO₄

- Molecular Weight : ~425.43 g/mol (estimated)

- Applications : Widely used as a drying agent in paints/coatings and as a catalyst in oxidation reactions.

Zinc Neodecanoate

- CAS: Not explicitly provided (inferred from ).

- Formula : C₂₀H₃₈O₄Zn

- Molecular Weight : ~407.83 g/mol (estimated)

- Applications : Critical accelerator in rubber vulcanization, enhancing mechanical properties like tensile strength and elasticity .

- Safety: Limited data, but generally regarded as stable under processing conditions.

Tin Neodecanoate

Neodymium Neodecanoate

Iron(2+) Neodecanoate

- CAS: Not explicitly provided (referenced in ).

- Formula : C₂₀H₃₈FeO₄

- Molecular Weight : ~410.37 g/mol (estimated)

- Applications : Industrial applications inferred from market reports, likely in corrosion inhibitors or pigments .

Data Table: Key Properties of Metal Neodecanoates

Key Differences and Implications

Metal-Specific Reactivity: Palladium and cobalt neodecanoates excel in catalytic applications, but palladium’s higher cost and redox activity make it preferable for high-value processes (e.g., pharmaceuticals) , while cobalt is cost-effective for bulk industrial use . Zinc neodecanoate’s role in rubber vulcanization stems from its ability to modulate sulfur cross-linking kinetics, a property absent in palladium analogs .

Physical State and Solubility: Tin neodecanoate’s liquid state and water reactivity suit it for polymer processing , whereas palladium’s solid form (inferred) aligns with precision applications like thin-film deposition.

Safety and Handling :

- Neodymium and palladium compounds require stringent handling due to their toxicity and cost, respectively, whereas cobalt and zinc derivatives are more industrially benign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.